

Technical Guide: Physicochemical Properties of 1-(2-Hydroxy-3-methylphenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Hydroxy-3-methylphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for **1-(2-Hydroxy-3-methylphenyl)ethanone** (CAS 5467-95-8), with a focus on its solubility and stability. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this guide also presents data for structurally related isomers, namely 1-(2-Hydroxy-5-methylphenyl)ethanone and 4'-Hydroxy-3'-methylacetophenone, to offer insights into its expected properties. Standard experimental protocols for determining solubility and stability are detailed to guide researchers in generating specific data for the target compound.

Introduction

1-(2-Hydroxy-3-methylphenyl)ethanone, also known as 2'-Hydroxy-3'-methylacetophenone, is an aromatic ketone. The presence of a hydroxyl group and a methyl group on the phenyl ring influences its chemical properties, including its solubility and stability, which are critical parameters in drug development and various chemical synthesis applications. Understanding these properties is essential for formulation, storage, and predicting the compound's behavior in biological systems. This guide aims to collate the available data and provide standardized methodologies for its determination.

Physicochemical Properties

While specific experimental data for **1-(2-Hydroxy-3-methylphenyl)ethanone** is scarce, the properties of its isomers can provide valuable estimations.

Table 1: Physical and Chemical Properties of 1-(2-Hydroxy-3-methylphenyl)ethanone and Related Isomers

Property	1-(2-Hydroxy-3-methylphenyl)ethanone	1-(2-Hydroxy-5-methylphenyl)ethanone	4'-Hydroxy-3'-methylacetophenone
CAS Number	5467-95-8	1450-72-2[1][2][3]	876-02-8[4][5]
Molecular Formula	C ₉ H ₁₀ O ₂	C ₉ H ₁₀ O ₂ [1][2][3]	C ₉ H ₁₀ O ₂ [4][5]
Molecular Weight	150.17 g/mol	150.17 g/mol [1][2][3]	150.17 g/mol [4][5]
Appearance	-	Yellow crystalline powder[2]	-
Melting Point	-	45-50 °C[1][2][3]	104-105 °C[4]
Boiling Point	-	210 °C @ 760 mmHg[3]	301-302 °C @ 760 mmHg (est.)[4]
logP (o/w)	-	1.903 (Crippen Method)[6]	1.395 (est.)[4]

Solubility Data

Specific quantitative solubility data for **1-(2-Hydroxy-3-methylphenyl)ethanone** in various solvents is not readily available. However, based on its structure and data from related isomers, it is expected to be sparingly soluble in water and more soluble in organic solvents.

Table 2: Solubility of Related Isomers

Compound	Solvent	Solubility	Remarks
1-(2-Hydroxy-5-methylphenyl)ethanone	Water	Insoluble[1][2]	-
DMSO	50 mg/mL (requires sonication)[1]	-	
4'-Hydroxy-3'-methylacetophenone	Water	9392 mg/L @ 25 °C (est.)[4]	-
Alcohol	Soluble[4]	-	
2',4'-Dihydroxy-3'-methylacetophenone	Water	Sparingly soluble[7]	-

Stability Profile

Detailed stability studies for **1-(2-Hydroxy-3-methylphenyl)ethanone** are not documented in the reviewed literature. Generally, phenolic compounds can be susceptible to oxidation, and the stability of this compound would likely be influenced by factors such as light, temperature, pH, and the presence of oxidizing agents.

To assess the stability of **1-(2-Hydroxy-3-methylphenyl)ethanone**, a systematic study according to ICH guidelines is recommended.[8][9][10] This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.

Table 3: Recommended Stability Testing Conditions (ICH Q1A)

Study	Storage Condition	Minimum Time Period
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Stress testing should also include exposure to light (photostability), high temperatures (thermal degradation), and a range of pH values in solution to evaluate hydrolytic stability.^{[9][11]}

Experimental Protocols

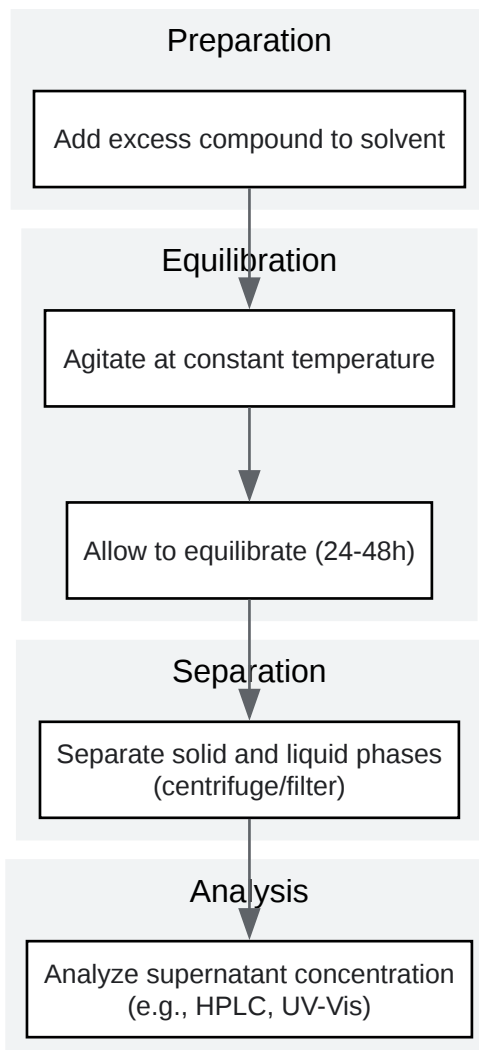
Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining equilibrium solubility.

Methodology:

- An excess amount of **1-(2-Hydroxy-3-methylphenyl)ethanone** is added to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed flask.
- The flask is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then allowed to stand, or is centrifuged/filtered, to separate the undissolved solid.
- The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
- The experiment is performed in triplicate to ensure accuracy.

Workflow for Shake-Flask Solubility Determination



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Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Study

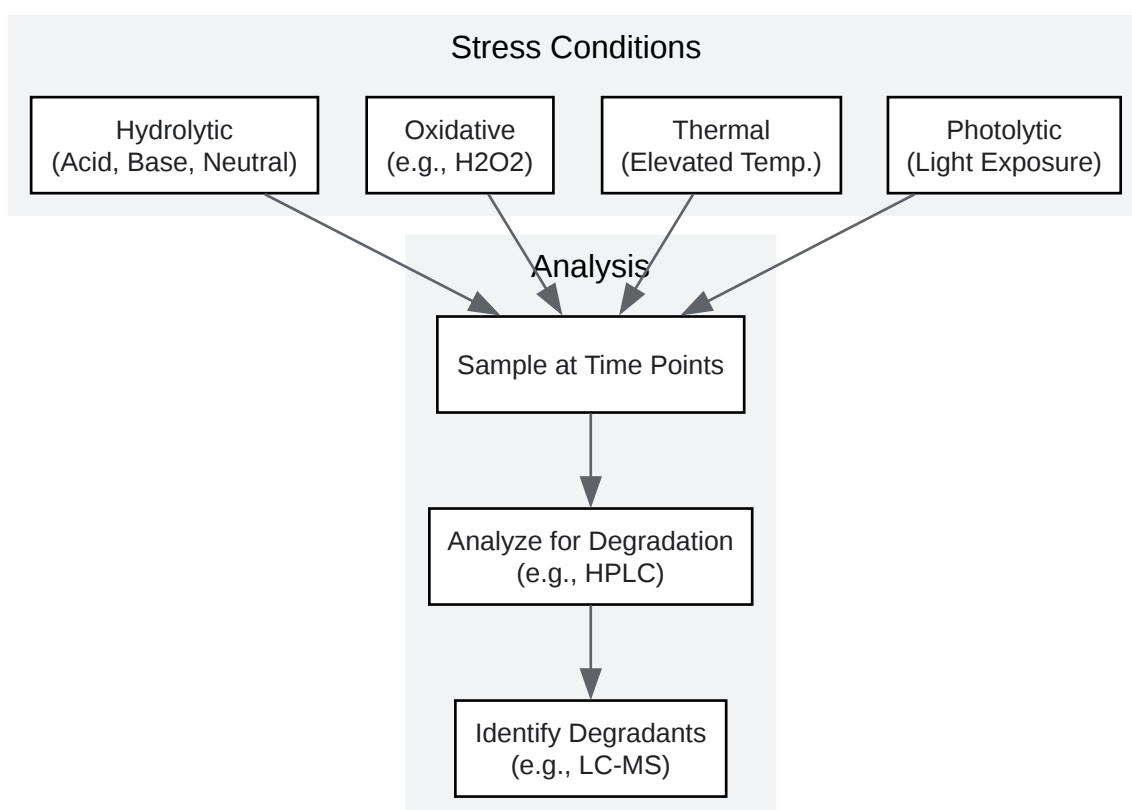
Forced degradation studies are essential to understand the intrinsic stability of a compound.

[\[11\]](#)

Methodology:

- **Hydrolytic Stability:** The compound is dissolved in aqueous solutions at different pH values (e.g., acidic, neutral, and basic) and stored at elevated temperatures (e.g., 60°C). Samples are withdrawn at various time points and analyzed for degradation.
- **Oxidative Stability:** The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) in solution. Samples are analyzed over time to determine the extent of degradation.
- **Thermal Stability:** The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) and analyzed for degradation products.^[9]
- **Photostability:** The compound (both in solid state and in solution) is exposed to light sources as specified in ICH Q1B guidelines. The extent of degradation is then quantified.

Forced Degradation Study Design



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Caption: Design of a Forced Degradation Study.

Conclusion

While there is a significant gap in the literature regarding the specific solubility and stability of **1-(2-Hydroxy-3-methylphenyl)ethanone**, data from its isomers suggest it is likely to have low aqueous solubility and be more soluble in organic solvents. Its stability profile is expected to be influenced by common factors affecting phenolic compounds. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data to fully characterize this compound for its intended applications in research and development. The generation of such data would be a valuable contribution to the scientific community.

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